molecular formula C21H24N2O6 B3369546 Z-Phe-ser-ome CAS No. 23828-09-3

Z-Phe-ser-ome

Cat. No.: B3369546
CAS No.: 23828-09-3
M. Wt: 400.4 g/mol
InChI Key: QWRVHVAOTRUOLA-ROUUACIJSA-N
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Description

Z-Phe-ser-ome is a synthetic peptide compound composed of three amino acids: benzyloxycarbonyl-L-phenylalanine, serine, and methionine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-Phe-ser-ome typically involves solid-phase peptide synthesis (SPPS), a method developed by Merrifield. In this process, the peptide chain is assembled step-by-step on an insoluble resin support. The synthesis begins with the attachment of the C-terminal amino acid to the resin, followed by sequential addition of the protected amino acids. Each amino acid is coupled to the growing peptide chain using reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt). After the assembly is complete, the peptide is cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods

Industrial production of this compound can be achieved through large-scale SPPS. This method allows for the efficient and scalable synthesis of peptides with high purity and yield. The use of automated peptide synthesizers further enhances the efficiency and reproducibility of the process .

Chemical Reactions Analysis

Types of Reactions

Z-Phe-ser-ome undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Z-Phe-ser-ome has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Employed in the study of protein-protein interactions and enzyme-substrate specificity.

    Medicine: Investigated for its potential as a therapeutic agent in drug delivery and as a scaffold for tissue engineering.

    Industry: Utilized in the development of novel biomaterials and nanomaterials.

Mechanism of Action

The mechanism of action of Z-Phe-ser-ome involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can bind to these targets through non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Z-Phe-ser-ome is unique due to its specific amino acid sequence, which imparts distinct chemical and biological properties. Its combination of benzyloxycarbonyl-L-phenylalanine, serine, and methionine allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

methyl (2S)-3-hydroxy-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O6/c1-28-20(26)18(13-24)22-19(25)17(12-15-8-4-2-5-9-15)23-21(27)29-14-16-10-6-3-7-11-16/h2-11,17-18,24H,12-14H2,1H3,(H,22,25)(H,23,27)/t17-,18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWRVHVAOTRUOLA-ROUUACIJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CO)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CO)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90427742
Record name AC1OEBWL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23828-09-3
Record name AC1OEBWL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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